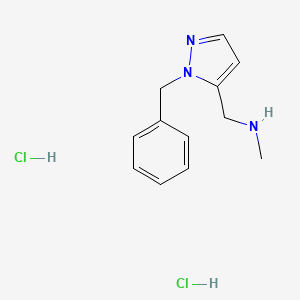

1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride

Beschreibung

1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine dihydrochloride is a synthetic organic compound featuring a pyrazole core substituted with a benzyl group at the 2-position and an N-methylmethanamine moiety at the 3-position, forming a dihydrochloride salt. The dihydrochloride formulation enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Its synthesis likely involves nucleophilic displacement or cycloaddition reactions, as seen in related compounds .

Eigenschaften

IUPAC Name |

1-(2-benzylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-13-9-12-7-8-14-15(12)10-11-5-3-2-4-6-11;;/h2-8,13H,9-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYTUXGIYJIZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=NN1CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Methylation: The benzylated pyrazole is subsequently methylated using methyl iodide in the presence of a base like potassium carbonate.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit certain enzymes, leading to the disruption of metabolic pathways.

Bind to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

Modulate Gene Expression: It can influence gene expression, leading to changes in cellular function and behavior.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects : The benzyl group may improve lipid solubility and blood-brain barrier penetration compared to chlorinated (e.g., 6-chloropyridinyl ) or fluorinated (e.g., 6-fluorobenzimidazole ) analogs.

- Salt Form : Dihydrochloride salts are common across analogs, improving solubility for parenteral or oral administration .

Pharmacological and Functional Comparisons

Antidepressant Activity:

- The benzylpyrazolyl variant may exhibit similar efficacy if optimized for CNS penetration .

Antimicrobial Activity:

Physicochemical Properties:

- Solubility : The dihydrochloride salt increases water solubility, critical for bioavailability. For example, 1-(6-Fluoro-benzimidazol-2-yl)-N-methylmethanamine dihydrochloride (MW 252.12) is likely more soluble than neutral analogs .

- Stability : Pyrazole derivatives generally exhibit moderate metabolic stability, whereas triazole-containing compounds () resist oxidative degradation better due to stronger aromaticity .

Biologische Aktivität

1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine dihydrochloride is a novel compound that has garnered interest due to its potential biological activities, particularly in the realm of neuropharmacology. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16N4·2HCl

- Molecular Weight : 275.25 g/mol

- IUPAC Name : 1-(2-benzylpyrazol-3-yl)-N-methylmethanamine dihydrochloride

Pharmacological Profile

The compound exhibits a variety of biological activities that can be classified into several categories:

1. Neuroleptic Activity

Recent studies suggest that compounds with similar structural motifs to 1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine dihydrochloride demonstrate significant neuroleptic properties. For example, related benzamide derivatives have shown potent inhibition of apomorphine-induced stereotyped behaviors in animal models, indicating potential antipsychotic effects .

Table 1: Comparison of Neuroleptic Activities

| Compound | Potency (relative to Haloperidol) | Mechanism of Action |

|---|---|---|

| 1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine | TBD | Dopamine D1 receptor antagonist |

| Haloperidol | 1 (baseline) | Non-selective dopamine antagonist |

| Metoclopramide | 15 times less active | Dopamine D2 receptor antagonist |

2. Dopamine Receptor Interaction

The primary mechanism through which this compound exerts its effects appears to involve selective interaction with dopamine receptors. Studies indicate that it may preferentially inhibit dopamine D1 receptors over D2 receptors, which could lead to reduced side effects commonly associated with traditional antipsychotics, such as catalepsy .

Case Studies and Research Findings

A notable study evaluated the behavioral effects of this compound in rodent models. The results indicated a significant reduction in stereotypic behaviors induced by dopamine agonists, suggesting a strong antipsychotic potential. The study also highlighted a favorable safety profile compared to established neuroleptics, which often lead to severe extrapyramidal symptoms .

Case Study Example

In a controlled experiment involving rats, the administration of 1-(2-Benzylpyrazol-3-yl)-N-methylmethanamine dihydrochloride resulted in:

- Reduction in Apomorphine-Induced Stereotypy : The compound was effective at doses significantly lower than those required for haloperidol.

- Minimal Cataleptogenic Effects : Unlike haloperidol, which exhibited high catalepsy rates, this compound showed markedly lower incidences, suggesting a better therapeutic window for treating psychosis without the debilitating side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.